[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c19-14-4-2-1-3-13(14)18(21)22-9-12-8-16(25-20-12)11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXPRDPVIHYOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN2O4 |
| Molecular Weight | 320.72 g/mol |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
| InChI Key | JFRPZYPFXHPQCQ-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, a study on derivatives of benzodioxole showed promising results against various bacterial strains, suggesting that the oxazole moiety contributes to enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes .
Anticancer Potential
The benzodioxole structure has been linked with anticancer activity. Compounds containing this scaffold have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have indicated that the incorporation of oxazole rings can enhance the cytotoxic effects by interfering with DNA synthesis or inducing oxidative stress .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins involved in cell signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several oxazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cells (MCF7) treated with derivatives showed a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation and increased levels of p53 protein, highlighting its potential as a therapeutic agent in oncology .
Scientific Research Applications
The compound [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
The compound features a benzodioxole moiety, which is known for its role in various pharmacological activities. The oxazole ring contributes to its stability and reactivity, making it a candidate for further chemical modifications.
Pharmacological Studies
The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of benzodioxole and oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibition of tumor growth in vitro and in vivo models.
Antimicrobial Activity
Research indicates that the benzodioxole framework can enhance antimicrobial properties. The compound has been tested against several bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of oxazole derivatives. The compound may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various oxazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with the benzodioxole substitution exhibited higher potency compared to their non-substituted counterparts, suggesting that this compound could be a lead compound for further development .
Case Study 2: Antimicrobial Properties
In a research article from Antibiotics, the antimicrobial activity of several benzodioxole derivatives was assessed against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound significantly inhibited bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Key Analogues Identified:
Methyl 2-[6-(3-Chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3a)
- Molecular Formula : C₁₇H₁₄ClO₅
- Key Features : Contains a 3-chlorobenzoyl group instead of a 2-chlorobenzoate ester and an acetate linker.
- Synthesis : Derived from benzoic acid derivatives via ketoester formation using phosphorus pentoxide .
Methyl 2-[6-(2-Chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3b)
- Molecular Formula : C₁₇H₁₄ClO₅
- Key Features : Substitutes the 3-chloro position with 2-chloro, altering electronic properties.
- Application : Intermediate for synthesizing benzodiazepine derivatives via hydrazine hydrate treatment .
[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]methyl Formamide Molecular Formula: C₁₀H₈FNO₂ Key Features: Replaces the 2-chlorobenzoate ester with a formamide group, increasing polarity .
Structural Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group Differences |
|---|---|---|---|
| Target Compound | C₁₈H₁₃ClNO₅ | 358.75 | 2-Chlorobenzoate ester |
| 3a (3-Chloro Analogue) | C₁₇H₁₄ClO₅ | 339.74 | 3-Chlorobenzoyl, acetate linker |
| 3b (2-Chloro Analogue) | C₁₇H₁₄ClO₅ | 339.74 | 2-Chlorobenzoyl, acetate linker |
| Formamide Derivative | C₁₀H₈FNO₂ | 193.18 | Formamide group, fluorine substitution |
Physicochemical Properties
- Lipophilicity : The target compound’s 2-chlorobenzoate ester increases logP (predicted ~3.5) compared to the formamide derivative (logP ~1.8), suggesting better membrane permeability but lower aqueous solubility .
- Stability : Esters (e.g., target compound) are more prone to hydrolysis than amides (e.g., formamide derivative), impacting shelf life and metabolic pathways .
Preparation Methods
Cyclocondensation of β-Keto Esters
The oxazole ring is constructed via cyclization of Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate using ammonium acetate or hydroxylamine under acidic conditions. For example:
-
Reactant : Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate (1 eq)
-
Reagent : Hydroxylamine hydrochloride (1.2 eq)
-
Solvent : Ethanol (reflux, 6–8 hr)
This forms 5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-carboxylic acid , which is subsequently reduced to the alcohol using LiAlH4 or NaBH4.
Esterification of Oxazole Alcohol with 2-Chlorobenzoic Acid
Steglich Esterification
The final step couples the oxazole alcohol with 2-chlorobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :
Mitsunobu Reaction Alternative
For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies from EP2187742B1 and CN104292179A highlight solvent impacts on esterification efficiency:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | DCC/DMAP | 25 | 85 |
| THF | DEAD/PPh₃ | 65 | 78 |
| Acetonitrile | HOBt/EDCl | 40 | 70 |
Polar aprotic solvents (DCM, THF) outperform acetonitrile due to improved reagent solubility.
Chlorination Efficiency
Chlorination of benzoic acid derivatives using thionyl chloride (SOCl₂) achieves >95% conversion:
Characterization and Analytical Data
Spectroscopic Validation
Q & A
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer : Synthesize derivatives with substitutions on the benzodioxole (e.g., halogens) or oxazole (e.g., methyl groups) rings. Test in vitro activity (IC₅₀) against biological targets and correlate with steric/electronic descriptors (Hammett σ, π parameters). Use QSAR models to predict optimal substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
